molecular formula C10H13BBrNO3 B14093522 (2-Bromo-4-morpholinophenyl)boronic acid

(2-Bromo-4-morpholinophenyl)boronic acid

Cat. No.: B14093522
M. Wt: 285.93 g/mol
InChI Key: QPJYWEPWXIGUOA-UHFFFAOYSA-N
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Description

(2-Bromo-4-morpholinophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-morpholinophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl bromide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of automated systems also helps in monitoring and controlling reaction parameters, ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-morpholinophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(2-Bromo-4-morpholinophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy and other diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of materials with unique properties .

Mechanism of Action

The mechanism of action of (2-Bromo-4-morpholinophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The presence of the morpholine group can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-morpholinophenyl)boronic acid is unique due to the presence of both the bromine atom and the morpholine group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids. The morpholine group also enhances the solubility and stability of the compound, making it more versatile in various chemical environments .

Properties

Molecular Formula

C10H13BBrNO3

Molecular Weight

285.93 g/mol

IUPAC Name

(2-bromo-4-morpholin-4-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BBrNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2

InChI Key

QPJYWEPWXIGUOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)Br)(O)O

Origin of Product

United States

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